4-Aminocarbonylphenylboronsäure

Übersicht

Beschreibung

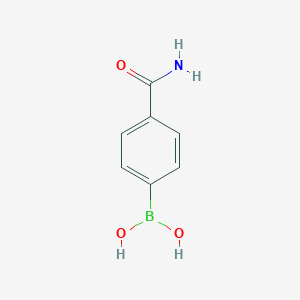

4-Aminocarbonylphenylboronic acid, also known as 4-Carbamoylbenzeneboronic acid, is an organoboron compound with the molecular formula C7H8BNO3. This compound is characterized by the presence of a boronic acid group and an amide group attached to a benzene ring. It is widely used in various chemical reactions and has significant applications in scientific research and industry .

Wissenschaftliche Forschungsanwendungen

4-Aminocarbonylphenylboronic acid has a wide range of applications in scientific research, including:

-

Chemistry: : It is used as a reactant in various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, to synthesize complex organic molecules .

-

Biology: : It is used in the synthesis of biologically active molecules, including hybrid peptidomimetic molecules as STAT3 protein inhibitors and vasopressin V1B receptor antagonists for use as antidepressants and anxiolytics .

-

Medicine: : It is involved in the synthesis of potential therapeutic agents, such as CHK1 inhibitors, which are being investigated for their use in cancer treatment .

-

Industry: : It is used in the production of advanced materials, such as substituted pyrene derivatives and aryl-substituted oxabenzindoles, which have applications in electronics and optoelectronics .

Wirkmechanismus

Target of Action

4-Aminocarbonylphenylboronic acid, also known as 4-Carbamoylphenylboronic acid, is a reactant involved in the synthesis of biologically active molecules . .

Mode of Action

It is known to be involved in suzuki-miyaura, sonogashira, and buchwald-hartwig cross-coupling reactions for the synthesis of various derivatives . These reactions are commonly used in organic chemistry for the formation of carbon-carbon bonds, which are crucial in the synthesis of many complex organic compounds.

Biochemical Pathways

The compound is used in the synthesis of various biologically active molecules, including hybrid peptidomimetic molecules as STAT3 protein inhibitors, Vasopressin V1B receptor antagonists for use as antidepressants, and anxiolytics . .

Result of Action

As a reactant in the synthesis of various biologically active molecules, the molecular and cellular effects of 4-Aminocarbonylphenylboronic acid’s action would depend on the specific molecules that it helps to create . For example, when used in the synthesis of STAT3 protein inhibitors, it could potentially contribute to the inhibition of STAT3, a protein involved in many cellular processes such as cell growth and apoptosis .

Vorbereitungsmethoden

4-Aminocarbonylphenylboronic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrobenzeneboronic acid with ammonia under reducing conditions to form the desired product. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas as the reducing agent. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .

Industrial production methods for 4-Aminocarbonylphenylboronic acid often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The product is usually purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

4-Aminocarbonylphenylboronic acid undergoes various types of chemical reactions, including:

-

Suzuki-Miyaura Cross-Coupling Reaction: : This reaction involves the coupling of 4-Aminocarbonylphenylboronic acid with aryl halides in the presence of a palladium catalyst and a base. The reaction conditions typically include a temperature range of 80-120°C and the use of solvents such as toluene or ethanol. The major product formed is a biaryl compound .

-

Sonogashira Coupling Reaction: : This reaction involves the coupling of 4-Aminocarbonylphenylboronic acid with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions include a temperature range of 60-100°C and the use of solvents such as tetrahydrofuran or dimethylformamide. The major product formed is an aryl alkyne .

-

Buchwald-Hartwig Amination: : This reaction involves the coupling of 4-Aminocarbonylphenylboronic acid with amines in the presence of a palladium catalyst and a base. The reaction conditions include a temperature range of 80-120°C and the use of solvents such as toluene or dioxane. The major product formed is an aryl amine .

Vergleich Mit ähnlichen Verbindungen

4-Aminocarbonylphenylboronic acid can be compared with other similar compounds, such as:

-

4-Aminophenylboronic acid: : This compound lacks the amide group present in 4-Aminocarbonylphenylboronic acid, which affects its reactivity and applications .

-

4-Carboxyphenylboronic acid: : This compound has a carboxyl group instead of an amide group, which influences its solubility and reactivity in different chemical reactions .

-

4-Formylphenylboronic acid: : This compound contains a formyl group, which makes it more reactive towards nucleophiles compared to 4-Aminocarbonylphenylboronic acid .

The uniqueness of 4-Aminocarbonylphenylboronic acid lies in its combination of a boronic acid group and an amide group, which provides distinct reactivity and versatility in various chemical and biological applications .

Eigenschaften

IUPAC Name |

(4-carbamoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRHNKBJNUVWFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372260 | |

| Record name | 4-Carbamoylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123088-59-5 | |

| Record name | 4-Carbamoylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminocarbonylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of 4-Carbamoylphenylboronic acid in the synthesis of the MK2 inhibitor?

A1: 4-Carbamoylphenylboronic acid serves as a crucial building block in the final step of a three-step microwave-assisted synthesis of a MK2 inhibitor []. It undergoes a Suzuki-Miyaura cross-coupling reaction with a 3-amino-4-bromopyrazole derivative in the presence of a palladium catalyst under microwave irradiation []. This reaction forms a carbon-carbon bond, attaching the 4-carbamoylphenyl moiety to the pyrazole ring, yielding the target 4-arylpyrazole MK2 inhibitor [].

Q2: How efficient is the Suzuki-Miyaura coupling reaction involving 4-Carbamoylphenylboronic acid in this synthesis?

A2: The research paper highlights that the Suzuki-Miyaura reaction utilizing 4-Carbamoylphenylboronic acid is "fast and relatively efficient" under microwave irradiation []. This specific step, combined with the two preceding steps, allows for the synthesis of the target MK2 inhibitor in a 35% overall yield []. While the paper doesn't provide specific details about the individual step yield for the Suzuki-Miyaura coupling, it indicates the reaction contributes to the overall effectiveness of the synthetic route.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.